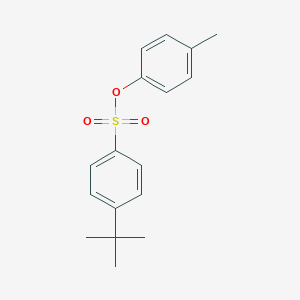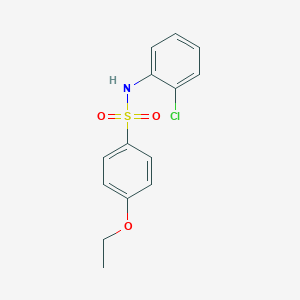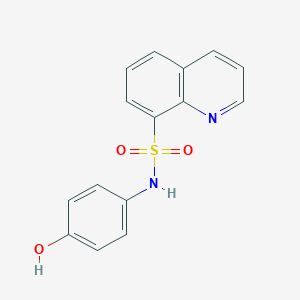![molecular formula C25H23NO5S B281284 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "DMB" and has been synthesized through various methods. DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of DMB involves the inhibition of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. DMB has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
DMB has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMB has several advantages for lab experiments, including its high yield and potent biological activity. However, DMB has some limitations, including its relatively high cost and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of DMB. One potential direction is the development of DMB analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DMB in other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, the investigation of the mechanism of action of DMB and its potential interactions with other compounds could provide valuable insights into its biological activity.
Synthesemethoden
DMB can be synthesized through various methods, including the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonamide in the presence of a base. The yield of DMB obtained through these methods is relatively high.
Wissenschaftliche Forschungsanwendungen
DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that DMB exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is responsible for the production of inflammatory mediators. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Eigenschaften
Molekularformel |
C25H23NO5S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-12-23(17(2)13-16)32(28,29)26-20-10-11-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3 |
InChI-Schlüssel |
MBXJDUNURJNKSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)